A804598 is a potent and selective antagonist of the purinergic P2X7 receptor (P2X7R) [, , , , ]. Belonging to the class of quinoline derivatives, it exhibits high affinity for the receptor, effectively blocking its activation by adenosine 5′-triphosphate (ATP) [, , ]. A804598 serves as a valuable tool for investigating the role of P2X7R in various biological processes and disease models, including inflammation, neurodegeneration, pain, and cancer [, , , , , , , , , , , , , , , , , , , ].
A-804598 is a small molecule compound that acts as an antagonist of the P2X7 receptor, which is a subtype of purinergic receptors activated by adenosine triphosphate. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neuroinflammation and other related disorders. The compound's structure and activity have been extensively studied, revealing its efficacy in modulating P2X7 receptor functions.
The compound was initially characterized in various studies focusing on its synthesis and biological evaluation, particularly in the context of neuroinflammation models. Research articles highlight its synthesis from specific precursors and its subsequent pharmacological evaluations that demonstrate its antagonistic properties against the P2X7 receptor .
The synthesis of A-804598 involves several chemical reactions that utilize standard organic synthesis techniques. The process typically begins with the preparation of key intermediates followed by coupling reactions to form the final product.
A-804598 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The chemical structure includes:
The molecular formula for A-804598 is , with a molecular weight of approximately 240.26 g/mol. Structural analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of the synthesized compound .
A-804598 participates in various chemical reactions, primarily focusing on its interactions with biological targets. Its primary reaction involves binding to the P2X7 receptor, inhibiting ATP-induced signaling pathways.
The binding affinity and inhibition constants are determined through radioligand binding assays, where A-804598 competes with ATP for receptor binding sites. Studies have reported binding energies around -6.31 kcal/mol, indicating a strong interaction with the receptor .
A-804598 exerts its pharmacological effects by blocking the P2X7 receptor activation induced by ATP. This blockade prevents downstream signaling cascades associated with inflammation.
Research indicates that A-804598 can effectively reduce pro-inflammatory cytokine release in activated immune cells, highlighting its potential use in treating conditions characterized by excessive inflammation .
Relevant analytical techniques such as high-performance liquid chromatography are used to assess purity and stability over time .
A-804598 is primarily researched for its role as a P2X7 receptor antagonist, making it valuable in studies related to:
The ongoing research into A-804598 signifies its potential impact on therapeutic strategies aimed at managing various inflammatory and neurological disorders .
Purinergic signaling represents a fundamental mechanism of intercellular communication, where extracellular nucleotides such as adenosine triphosphate (ATP) act as critical signaling molecules. Under physiological conditions, extracellular ATP concentrations remain low (nanomolar range), but during cellular stress, injury, or death, ATP is released into the extracellular milieu, reaching concentrations up to the millimolar range [2] [10]. This surge functions as a damage-associated molecular pattern (DAMP), alerting the immune system to potential threats. ATP activates purinergic type 2 (P2) receptors, which are categorized into two families: P2Y metabotropic receptors (G-protein coupled) and P2X ionotropic receptors (ligand-gated ion channels) [3] [6]. Among these, P2X7 receptors (P2X7Rs) exhibit unique properties that position them as master regulators of neuroinflammatory and immune responses.
P2X7Rs are predominantly expressed on immune cells (e.g., microglia, macrophages, lymphocytes) and central nervous system (CNS) cells, particularly microglia [5] [9]. Upon ATP binding, P2X7Rs facilitate cation influx (Na⁺, Ca²⁺) and K⁺ efflux, disrupting ionic homeostasis. Unlike other P2X receptors (e.g., P2X4, P2X3), which desensitize rapidly, P2X7Rs sustain activation during prolonged ATP exposure and can form large pores permeable to molecules up to 900 Da [6] [10]. This pore formation amplifies inflammatory cascades by enabling ATP release through pannexin-1 hemichannels and activating the NLRP3 inflammasome—a cytosolic complex that processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms [4] [7]. In the CNS, microglial P2X7R activation shifts cells toward a pro-inflammatory phenotype, characterized by reduced phagocytosis and increased production of reactive oxygen species (ROS), matrix metalloproteinases (MMPs), and excitotoxic glutamate [5] [9].
Table 1: Key P2 Receptor Subtypes in Neuroinflammation
Receptor | Type | Ligand Affinity | Primary Cell Types | Functional Role |
---|---|---|---|---|
P2X7 | Ionotropic | Low (EC₅₀ ≥100 μM ATP) | Microglia, Macrophages | NLRP3 inflammasome activation, cytokine release, pore formation |
P2X4 | Ionotropic | Moderate (EC₅₀ ~10 μM ATP) | Microglia, Neurons | Neuropathic pain, microglial motility |
P2Y1 | Metabotropic | ADP > ATP | Astrocytes, Microglia | Ca²⁺ release, neuroprotection |
P2Y12 | Metabotropic | ADP | Microglia | Chemotaxis, phagocytosis |
The P2X7R exhibits distinctive biophysical and pharmacological properties that underpin its role in disease pathogenesis. Structurally, it functions as a homotrimeric complex with each subunit containing two transmembrane domains, a large extracellular ATP-binding loop, and a uniquely long intracellular C-terminus (239 amino acids in humans) [1] [6]. This C-terminus harbors critical motifs for protein-protein interactions, including a cysteine-rich domain palmitoylated at residues C362, C363, C374, C377, and S360, which stabilizes pore opening. It also contains a guanine nucleotide-binding site and zinc-binding domains that regulate receptor trafficking and signaling [6] [10]. Unlike other P2X receptors, P2X7R requires higher ATP concentrations for activation (EC₅₀ ~100 μM–1 mM) due to a constricted orthosteric pocket that limits solvent accessibility [1] [6].
Sustained P2X7R activation triggers multiple downstream pathways:
Critically, P2X7R activation inhibits phagocytosis in microglia and macrophages, impairing clearance of amyloid-β (AD) or α-synuclein aggregates (PD) [9]. It also promotes blood-brain barrier (BBB) disruption by inducing metalloproteinase (MMP-9) release from monocytes, facilitating peripheral immune cell infiltration into the CNS [4] [5].
Table 2: Pathophysiological Consequences of P2X7R Activation
Pathway | Mechanism | Disease Relevance |
---|---|---|
NLRP3 Inflammasome Activation | K⁺ efflux → Caspase-1 cleavage → IL-1β/IL-18 maturation | Neurodegeneration (AD, PD), depression |
Large Pore Formation | Dye uptake (e.g., YO-PRO-1⁺), ATP release, glutamate release | Neuronal excitotoxicity, neuroinflammation amplification |
ROS Production | NOX2 activation → Superoxide generation | Oxidative stress, neuronal apoptosis |
BBB Disruption | MMP-9 secretion from monocytes | Immune cell CNS infiltration (MS, ALS) |
The compelling involvement of P2X7R in neuroinflammatory cascades has established it as a high-priority therapeutic target. Genetic and pharmacological evidence supports its role across multiple disorders:
The therapeutic rationale extends beyond cytokine modulation. P2X7R antagonists selectively target pathological ATP concentrations, minimizing interference with basal purinergic signaling. Moreover, they cross the blood-brain barrier (BBB)—a critical feature for CNS applications [6] [8]. Compounds like A-804598 exemplify this strategy, exhibiting nanomolar affinity for human P2X7R and efficacy in pain and neurodegeneration models without affecting other P2X subtypes (e.g., P2X2, P2X4) [6].
Table 3: Clinical and Preclinical Evidence for P2X7R Targeting
Disorder | Key Evidence | Pharmacological Outcomes |
---|---|---|
Alzheimer’s Disease | ↑ P2X7R in amyloid plaques; ↑ IL-1β in patients | Antagonists reduce amyloid load and gliosis in transgenic mice |
Parkinson’s Disease | ↑ P2X7R in substantia nigra; BBG protects dopaminergic neurons | BBG reduces motor deficits in 6-OHDA models |
Major Depressive Disorder | P2X7R SNPs associated with depression; stress ↑ hippocampal P2X7R | Antagonists reverse anhedonia and despair behaviors in rodents |
Multiple Sclerosis | ↑ P2X7R on Th17 cells in EAE; P2X7R−/− mice show reduced severity | Antagonists suppress Th17 differentiation and demyelination |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7